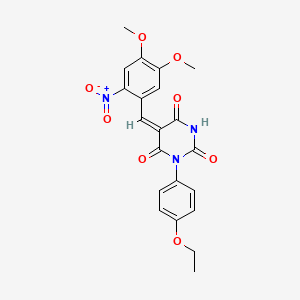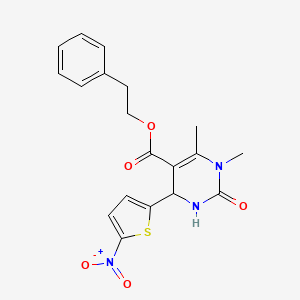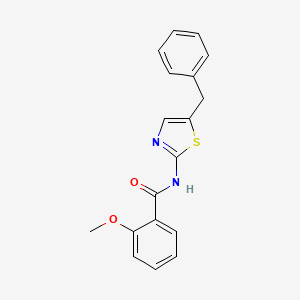![molecular formula C18H27NO5 B4960119 1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4960119.png)
1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate, commonly known as IPP, is a chemical compound that has been used in scientific research for various purposes. IPP is a white crystalline powder that is soluble in water and has a molecular weight of 325.4 g/mol. This compound has been studied for its potential in treating various medical conditions, including neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of IPP is not fully understood, but it is believed to act through multiple pathways. IPP has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress. IPP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cellular differentiation.
Biochemical and Physiological Effects
IPP has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. IPP has also been shown to increase the expression of genes involved in cellular defense against oxidative stress and to decrease the expression of genes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IPP in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential treatment for neurological disorders. Another advantage is its ability to inhibit the activity of HDACs, which makes it a potential treatment for cancer. One limitation of using IPP in lab experiments is its low solubility in certain solvents, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on IPP, including:
1. Further studies on the mechanism of action of IPP, particularly its effects on the Nrf2-ARE pathway and HDAC inhibition.
2. Studies on the potential of IPP as a treatment for other medical conditions, such as cardiovascular disease and diabetes.
3. Development of new synthesis methods for IPP that are more efficient and cost-effective.
4. Studies on the pharmacokinetics and pharmacodynamics of IPP in vivo, including its absorption, distribution, metabolism, and excretion.
5. Development of new formulations of IPP that improve its solubility and bioavailability.
In conclusion, IPP is a chemical compound that has been studied for its potential in treating various medical conditions, including neurological disorders and cancer. IPP has neuroprotective and anticancer properties and acts through multiple pathways, including the Nrf2-ARE pathway and HDAC inhibition. While there are limitations to using IPP in lab experiments, there are also several future directions for research on this compound.
Méthodes De Synthèse
IPP can be synthesized through a multistep process that involves the reaction of 2-isopropylphenol with propylene oxide to form 1-(2-isopropylphenoxy)propan-2-ol. This intermediate is then reacted with pyrrolidine to form 1-[3-(2-isopropylphenoxy)propyl]pyrrolidine. Finally, the pyrrolidine compound is reacted with oxalic acid to form IPP oxalate.
Applications De Recherche Scientifique
IPP has been used in scientific research for various purposes, including as a potential treatment for neurological disorders and cancer. Studies have shown that IPP has neuroprotective properties and may be effective in treating conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. IPP has also been studied for its potential in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
oxalic acid;1-[3-(2-propan-2-ylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.C2H2O4/c1-14(2)15-8-3-4-9-16(15)18-13-7-12-17-10-5-6-11-17;3-1(4)2(5)6/h3-4,8-9,14H,5-7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDHSOFIWDDKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-Isopropylphenoxy)propyl]pyrrolidine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4960046.png)


![2,4-dichloro-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4960073.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline](/img/structure/B4960083.png)
![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)

![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)
![2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B4960104.png)
![15-(4-hydroxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B4960107.png)
![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4960108.png)
![3-{[(2-hydroxy-2-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4960114.png)
![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)